![molecular formula C16H17ClN2O2S B275654 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine](/img/structure/B275654.png)
1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has gained popularity as a recreational drug due to its stimulant effects. The chemical structure of BZP is similar to amphetamines, which is why it is often referred to as a designer drug. BZP was first synthesized in the 1970s, but its use as a recreational drug became widespread in the early 2000s.
Mechanism of Action
1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine works by increasing the levels of dopamine and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep. 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine acts by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their availability in the brain. This results in a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
The use of 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine has been shown to have a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine has also been shown to cause vasoconstriction, which can lead to a decreased blood flow to vital organs such as the heart and brain. In addition, 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine has been shown to cause seizures and convulsions in some individuals.
Advantages and Limitations for Lab Experiments
1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine has been used extensively in laboratory experiments to study its effects on the central nervous system. Its similarity to amphetamines makes it a useful tool for studying the effects of these types of drugs. However, its use is limited by its potential for causing seizures and other adverse effects.
Future Directions
There are a number of future directions for research into 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine. One area of interest is its potential use as a treatment for depression and other mood disorders. Another area of research is its potential use as a cognitive enhancer, particularly in the treatment of attention deficit hyperactivity disorder (ADHD). There is also interest in developing safer versions of 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine that do not have the potential for causing seizures and other adverse effects.
Synthesis Methods
The synthesis of 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine involves the reaction of piperazine with benzene sulfonyl chloride and 4-chlorobenzaldehyde. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Scientific Research Applications
1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine has been used extensively in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and serotonin reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This has led to research into its potential use as a treatment for depression and other mood disorders.
properties
Product Name |
1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine |
---|---|
Molecular Formula |
C16H17ClN2O2S |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-(4-chlorophenyl)piperazine |
InChI |
InChI=1S/C16H17ClN2O2S/c17-14-6-8-15(9-7-14)18-10-12-19(13-11-18)22(20,21)16-4-2-1-3-5-16/h1-9H,10-13H2 |
InChI Key |
GFQZKOOXVYKHIC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.